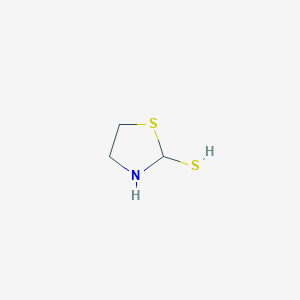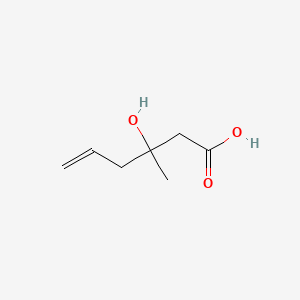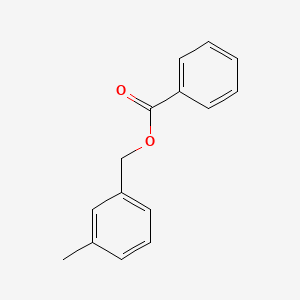
(3-Methylphenyl)methyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylphenyl)methyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with (3-methylphenyl)methanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methyl benzoate typically involves the esterification reaction between benzoic acid and (3-methylphenyl)methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Benzoic Acid+(3-Methylphenyl)methanolAcid Catalyst(3-Methylphenyl)methyl benzoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
(3-Methylphenyl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and (3-methylphenyl)methanol.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Benzoic acid and (3-methylphenyl)methanol.
Reduction: (3-Methylphenyl)methanol.
Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.
科学研究应用
(3-Methylphenyl)methyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用机制
The mechanism of action of (3-Methylphenyl)methyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and (3-methylphenyl)methanol, which can then interact with various biological pathways. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.
相似化合物的比较
Similar Compounds
Methyl benzoate: Similar structure but lacks the (3-methylphenyl) group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of (3-methylphenyl).
(4-Methylphenyl)methyl benzoate: Similar structure but with the methyl group in the para position.
Uniqueness
(3-Methylphenyl)methyl benzoate is unique due to the presence of the (3-methylphenyl) group, which can influence its reactivity and interactions compared to other benzoate esters. The position of the methyl group on the aromatic ring can affect the compound’s electronic properties and steric hindrance, leading to different chemical behaviors and applications.
属性
CAS 编号 |
38612-03-2 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
(3-methylphenyl)methyl benzoate |
InChI |
InChI=1S/C15H14O2/c1-12-6-5-7-13(10-12)11-17-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
InChI 键 |
PNDUDVIQWFVXIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)COC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
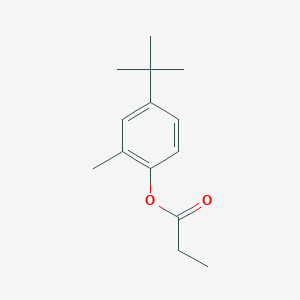
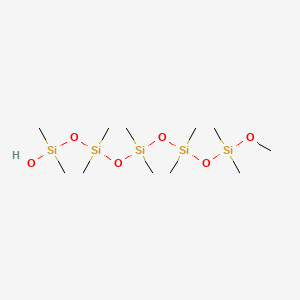
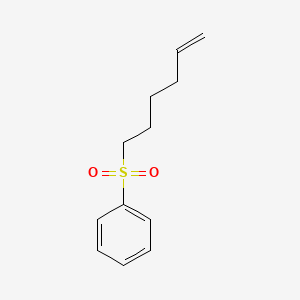
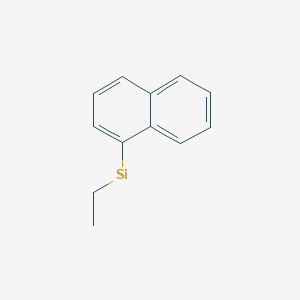

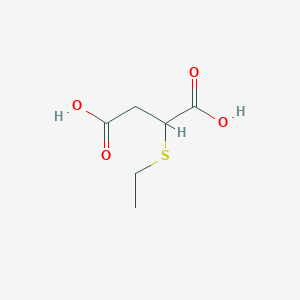
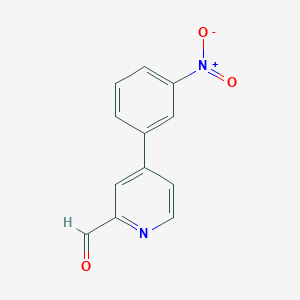
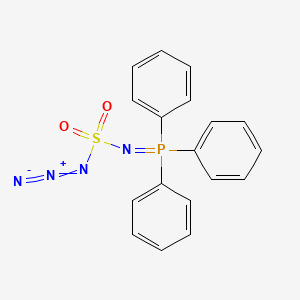

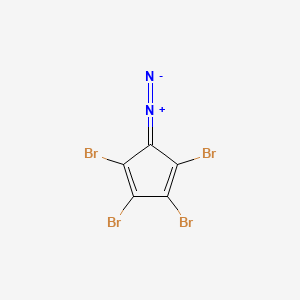
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
